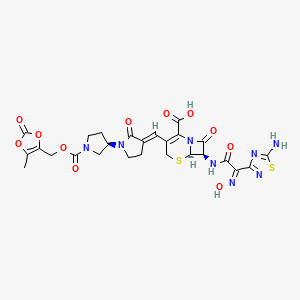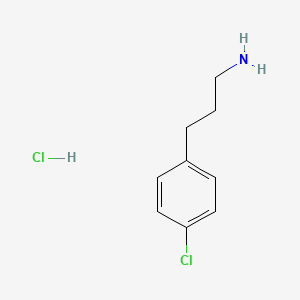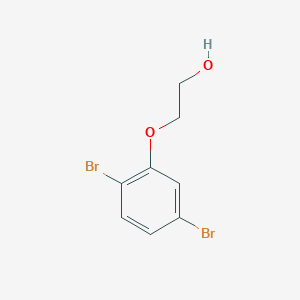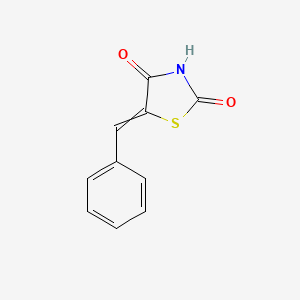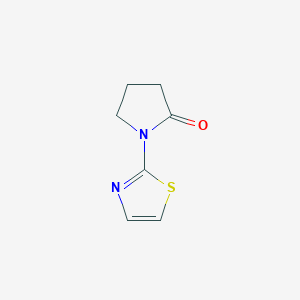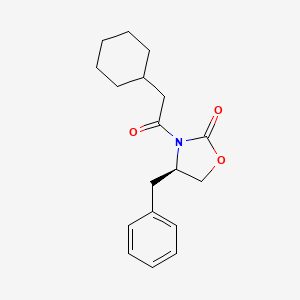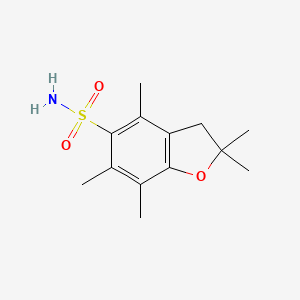
Fmoc-iminodipropionic acid
Vue d'ensemble
Description
Fmoc-iminodipropionic acid is a chemical compound with the molecular formula C21H21NO6 and a molecular weight of 383.39 . It appears as a white powder .
Synthesis Analysis
This compound is synthesized using the principles of solid-phase synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
This compound contains a total of 51 bonds, including 30 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 383.40 and a molecular formula of C21H21NO6 . It should be stored at 0-8 °C .Applications De Recherche Scientifique
Self-Assembly and Material Fabrication
Fmoc-modified amino acids and short peptides, including those derived from Fmoc-iminodipropionic acid, exhibit self-assembly properties that are leveraged to fabricate functional materials. The hydrophobicity and aromaticity of the Fmoc group enhance the self-organization of these molecules into structures with potential applications in cell cultivation, bio-templating, optical materials, drug delivery systems, catalytic processes, and therapeutic and antibiotic properties. This broad range of applications highlights the versatility of Fmoc-modified biomolecules in material science and biotechnology (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
DNA Binding Polyamides
The application of Fmoc solid phase synthesis has been optimized for the production of polyamides containing pyrrole and imidazole amino acids. These polyamides are synthetic ligands with DNA binding capabilities comparable to natural DNA-binding proteins. The development of Fmoc-Im (imidazole) and Fmoc-Py (pyrrole) acid as building blocks for these polyamides facilitates their synthesis in significant quantities, demonstrating the importance of Fmoc chemistry in creating selective and high-affinity DNA binding agents (Wurtz, Turner, Baird, & Dervan, 2001).
Solid Phase Peptide Synthesis
Fmoc amino acids are foundational in solid phase peptide synthesis (SPPS), offering an orthogonal approach to peptide assembly. The versatility provided by Fmoc chemistry, including a variety of solid supports, linkages, and protecting groups, has significantly advanced the synthesis of biologically active peptides and small proteins. This methodology supports the creation of complex peptide structures with potential implications in drug development, biomaterials, and research tools (Fields & Noble, 2009).
Antibacterial Applications
Recent studies have explored the antibacterial properties of Fmoc-modified peptides and amino acids, particularly against Gram-positive bacteria. The combination of Fmoc-phenylalanine with antibiotics like aztreonam has shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a synergistic mechanism that increases the permeability of Fmoc-modified compounds through bacterial membranes. This innovative approach indicates the potential of Fmoc-modified compounds in developing new antibacterial strategies and treatments (Gahane, Singh, Kumar, & Thakur, 2020).
Mécanisme D'action
Target of Action
The primary target of Fmoc-iminodipropionic acid is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine, which serves as a temporary protecting group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . This makes the use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS very widespread .
Pharmacokinetics
Studies on similar fmoc-modified amino acids and short peptides have shown that they possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety .
Result of Action
The result of this compound’s action is the formation of a protected amine group . This protection allows for further reactions to take place without the amine group being affected . Once the desired reactions have been completed, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .
Safety and Hazards
Orientations Futures
Fmoc-modified amino acids and short peptides, including Fmoc-iminodipropionic acid, show distinct potential for applications due to their inherent hydrophobicity and aromaticity . They possess eminent self-assembly features and can be used for the fabrication of functional materials . These materials have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Propriétés
IUPAC Name |
3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRLPKOGSOKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)


